molecular formula C7H4F5NO B8037399 2-(Perfluoroethyl)pyridin-4-ol

2-(Perfluoroethyl)pyridin-4-ol

Cat. No.: B8037399
M. Wt: 213.10 g/mol
InChI Key: UCOZRMDJKIDZIM-UHFFFAOYSA-N
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Description

2-(Perfluoroethyl)pyridin-4-ol is a fluorinated pyridine derivative with the chemical formula C₇H₄F₅NO. This compound is characterized by the presence of a perfluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluoroethyl)pyridin-4-ol typically involves the introduction of a perfluoroethyl group into the pyridine ring. One common method is the reaction of pyridin-4-ol with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Perfluoroethyl)pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine ketones or aldehydes.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-(Perfluoroethyl)pyridin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Perfluoroethyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The perfluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridin-4-ol
  • 2-(Trifluoromethyl)pyridin-4-ol
  • 2-(Perfluoropropyl)pyridin-4-ol

Uniqueness

2-(Perfluoroethyl)pyridin-4-ol is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to other fluorinated pyridine derivatives. This uniqueness makes it valuable in applications requiring enhanced stability, lipophilicity, and bioavailability .

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)5-3-4(14)1-2-13-5/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOZRMDJKIDZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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